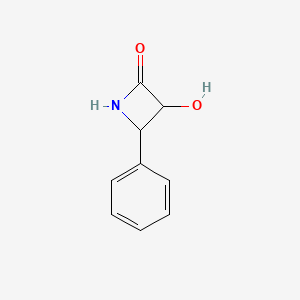

3-Hydroxy-4-phenylazetidin-2-one

Description

Significance of the Azetidinone Scaffold in Advanced Organic Synthesis

The azetidinone, or β-lactam, scaffold is a highly significant structural motif in the field of organic and medicinal chemistry. nih.govresearchgate.net Its importance stems from the inherent ring strain of the four-membered ring, which makes it susceptible to nucleophilic attack and thus a versatile reactive intermediate. researchgate.net This reactivity has been harnessed for the synthesis of a wide array of complex organic molecules, including β-amino acids, peptides, and other heterocyclic systems. nih.gov

The applications of the azetidinone scaffold are diverse:

Antibiotics: The most well-known application of the β-lactam ring is in antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams. ugent.be These compounds function by inhibiting bacterial cell wall synthesis. researchgate.net

Enzyme Inhibitors: Beyond their antibacterial properties, azetidinone derivatives have been investigated as inhibitors for various enzymes.

Synthetic Intermediates: The strained β-lactam ring can be opened under various conditions to provide access to a range of acyclic structures with controlled stereochemistry. The reduction of azetidin-2-ones is a common method for the synthesis of azetidines. researchgate.net

Bioactive Molecules: The azetidinone ring is a pharmacophore in numerous bioactive compounds with activities including anti-inflammatory, anticancer, and antiviral properties. nih.govresearchgate.net

The ability to introduce various substituents at different positions of the azetidinone ring allows for the fine-tuning of its chemical and biological properties, making it a privileged scaffold in drug discovery and development. chemimpex.com

Historical Development of Azetidinone Chemistry and Synthesis

The history of azetidinone chemistry is intrinsically linked to the discovery of penicillin by Alexander Fleming in 1928. ugent.be However, the ring system itself was known since 1907. researchgate.netchemicalbook.com The elucidation of the structure of penicillin in the 1940s spurred intense research into the synthesis and chemistry of the β-lactam ring.

One of the most fundamental and versatile methods for the synthesis of the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907. nih.gov This [2+2] cycloaddition reaction remains a cornerstone of β-lactam synthesis. nih.gov Over the years, numerous other synthetic methods have been developed, including:

Cyclization of β-amino acids. innospk.com

Reaction of enolates with imines. nih.gov

Reductive carbonylation of aziridines. innospk.com

The development of stereoselective synthetic methods has been a major focus, allowing for the preparation of enantiomerically pure azetidinones, which is crucial for their application in the synthesis of chiral drugs. chemimpex.com

Research Focus on 3-Hydroxy-4-phenylazetidin-2-one as a Key Synthetic Intermediate

In recent decades, significant research has been directed towards this compound, particularly its (3R,4S)-stereoisomer, as a pivotal intermediate in the synthesis of the anticancer drug Paclitaxel (B517696) (Taxol®). researchgate.netrsc.org Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers, including ovarian, breast, and lung cancer. researchgate.net

The side chain at the C-13 position of the baccatin (B15129273) III core of Paclitaxel is N-benzoyl-(2R,3S)-3-phenylisoserine. chimicatechnoacta.ru The (3R,4S)-3-hydroxy-4-phenylazetidin-2-one is a direct precursor to this crucial side chain. innospk.comresearchgate.net Its importance lies in the fact that it possesses the required stereochemistry and functional groups that can be readily elaborated to form the paclitaxel side chain.

The research focus on this specific azetidinone has led to the development of various synthetic and enzymatic methods for its efficient and stereoselective preparation. rsc.org The unique structural features of this compound, including the hydroxyl and phenyl groups, enhance its reactivity and make it an ideal building block for creating complex, biologically active molecules. chemimpex.com This has solidified its position as a key intermediate in pharmaceutical research and development. chemimpex.comresearchgate.net

Interactive Data Table: Properties of (3R,4S)-3-Hydroxy-4-phenylazetidin-2-one

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | researchgate.net |

| Molecular Weight | 163.17 g/mol | researchgate.net |

| CAS Number | 132127-34-5 | innospk.comresearchgate.net |

| Melting Point | 187-188 °C | innospk.comresearchgate.net |

| Appearance | White to off-white solid/powder | researchgate.net |

| Solubility | Slightly soluble in DMSO and Methanol | innospk.com |

| Optical Rotation [α]D²⁵ | +182° (c=0.65 in MeOH) | innospk.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

3-hydroxy-4-phenylazetidin-2-one |

InChI |

InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12) |

InChI Key |

FBZSDKXFQUKDLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)N2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hydroxy 4 Phenylazetidin 2 One and Its Derivatives

Cycloaddition Reactions in Azetidinone Synthesis

Cycloaddition reactions represent one of the most efficient and widely utilized strategies for constructing the four-membered azetidinone ring. mdpi.com These methods, particularly [2+2] cycloadditions, allow for the convergent and often stereocontrolled formation of the β-lactam core from acyclic precursors. researchgate.netnih.gov

Staudinger Ketene-Imine Cycloaddition

Discovered by Hermann Staudinger in 1907, the formal [2+2] cycloaddition of a ketene (B1206846) with an imine is a cornerstone of β-lactam synthesis. wikipedia.orgrsc.org This reaction is highly versatile and remains one of the most general methods for preparing a diverse range of azetidin-2-one derivatives. researchgate.netacs.org The reaction is particularly powerful as it can generate up to two new chiral centers in a single step. nih.govacs.org A common and practical variation involves the in situ generation of the ketene from a corresponding acyl chloride and a tertiary amine, which is then trapped by the imine present in the reaction mixture. mdpi.comnih.gov

Mechanistic Elucidation and Transition State Analysis

While formally a [2+2] cycloaddition, extensive experimental and computational studies have revealed that the Staudinger reaction does not proceed through a concerted mechanism. mdpi.comacs.org Instead, it follows a stepwise pathway. researchgate.netacs.orgnih.gov

The widely accepted mechanism involves two key steps:

Nucleophilic Attack: The reaction initiates with a nucleophilic attack by the nitrogen atom of the imine on the electrophilic sp-hybridized central carbon of the ketene. wikipedia.orgacs.orgacs.orgnih.gov This step leads to the formation of a zwitterionic intermediate. nih.govacs.org

Electrocyclic Ring Closure: The zwitterionic intermediate then undergoes a thermal four-electron conrotatory electrocyclization to form the final β-lactam product. nih.govacs.orgacs.org This ring-closing step, which forms the C3-C4 bond of the azetidinone ring, is subject to torquoelectronic effects that influence the stereochemical outcome. acs.orgacs.org This step can also be conceptualized as an intramolecular Mannich-type reaction where the enolate portion of the intermediate attacks the electrophilic iminium moiety. mdpi.comnih.govpreprints.org

This two-step process avoids the high-energy, geometrically demanding [π2s + π2a] pathway required for a concerted thermal [2+2] cycloaddition. mdpi.comnih.gov

Diastereoselectivity Control in [2+2] Cycloadditions (e.g., cis/trans preference)

The stereochemical outcome of the Staudinger reaction is a complex interplay of various factors, with the cis/trans diastereoselectivity of the resulting β-lactam being of primary importance. The final stereochemistry is determined by the competition between the rate of ring closure of the zwitterionic intermediate and the rate of its isomerization. organic-chemistry.org

Key factors influencing diastereoselectivity include:

Imine Geometry: The configuration of the starting imine is a primary determinant of the product's stereochemistry. As a general rule, (E)-imines tend to yield cis-β-lactams, whereas (Z)-imines preferentially form trans-β-lactams. wikipedia.orgacs.org Isomerization of the imine prior to cycloaddition can, therefore, directly impact the final diastereomeric ratio. acs.orgnih.gov

Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine significantly affects the rate of ring closure versus isomerization.

Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct conrotatory ring closure, thus favoring the formation of cis-β-lactams. wikipedia.orgorganic-chemistry.org

Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure. This allows more time for the zwitterionic intermediate to isomerize to a more thermodynamically stable conformation, leading to a preference for trans-β-lactams. wikipedia.orgorganic-chemistry.org

Nitrogen Protecting Groups: The choice of the N-substituent on the imine can have a profound and sometimes counterintuitive effect on diastereoselectivity. For instance, in certain catalytic asymmetric systems, N-tosyl imines predominantly afford cis products, while the use of N-triflyl imines reverses the selectivity to favor the trans isomers. organic-chemistry.orgnih.gov This switch is believed to be caused by a change in the reaction mechanism. organic-chemistry.orgrsc.org

The table below summarizes the general influence of electronic substituent effects on the diastereoselectivity of the Staudinger reaction.

| Ketene Substituent (at Cα) | Imine N-Substituent | Relative Rate of Ring Closure | Predominant Product |

| Electron-Donating | Electron-Withdrawing | Fast | cis-β-Lactam |

| Electron-Withdrawing | Electron-Donating | Slow | trans-β-Lactam |

| Electron-Donating | Electron-Donating | Intermediate | Mixture |

| Electron-Withdrawing | Electron-Withdrawing | Intermediate | Mixture |

Influence of Substrate Structure and Reaction Conditions

Beyond the electronic effects discussed previously, the steric properties of the substrates and the specific conditions under which the reaction is performed are critical for controlling the synthesis of azetidinones.

Substrate Structure: The steric bulk of substituents on both the ketene and the imine can influence the approach of the reactants and the stability of the intermediates. For example, bulky substituents on the imine can impede the conrotatory ring closure, potentially favoring isomerization pathways that lead to the thermodynamic trans product. nih.gov The stereochemistry of the resulting β-lactam can vary depending on whether a polyaromatic moiety is linked to the iminic nitrogen (favoring trans products) or the iminic carbon (favoring cis products). nih.gov

Reaction Conditions: Several reaction parameters can be tuned to optimize the yield and diastereoselectivity.

Temperature: Lowering the reaction temperature often enhances stereoselectivity by disfavoring isomerization pathways that require higher activation energy. organic-chemistry.org

Solvent: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition states, thereby affecting the diastereomeric ratio. researchgate.net

Method of Ketene Generation: The choice of base and the method used to generate the ketene (in situ from an acyl chloride or via Wolff rearrangement) can alter the reaction kinetics and selectivity. organic-chemistry.orgresearchgate.net

Irradiation: The use of microwave or photo irradiation has been shown to influence the diastereoselectivity of the Staudinger reaction in certain cases. researchgate.netresearchgate.net

The following table provides examples of how different reaction conditions can affect the outcome of the Staudinger cycloaddition.

| Reaction Parameter | Effect on Selectivity | Rationale |

| Low Temperature | Often increases cis or trans selectivity | Reduces thermal energy available for isomerization of intermediates. |

| Polar Solvents | Can stabilize the zwitterionic intermediate | May alter the relative energies of the transition states for ring closure and isomerization. |

| Microwave Irradiation | Can accelerate reaction rates and sometimes alter selectivity | Provides efficient, non-classical heating that can favor different kinetic pathways. |

Mannich-Type Addition Reactions

Mannich-type reactions provide an alternative and powerful pathway for the synthesis of the β-lactam framework. The core transformation involves the addition of a carbon nucleophile, typically an enolate, to an imine or iminium ion. nih.gov The resulting β-amino carbonyl compound can then undergo intramolecular cyclization to yield the azetidin-2-one ring. The final ring-closing step of the Staudinger reaction itself can be viewed as an intramolecular Mannich-type process. mdpi.compreprints.org

Asymmetric Mannich-Type Additions for Substituted Azetidinones

To achieve stereocontrol in the synthesis of substituted azetidinones, asymmetric Mannich-type reactions have been developed. These methods are crucial for producing enantiomerically enriched β-lactams. High levels of diastereoselectivity and enantioselectivity can be achieved through several strategies:

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the enolate nucleophile can effectively direct the facial attack on the imine, leading to a highly stereocontrolled addition. The auxiliary is then cleaved in a subsequent step to reveal the chiral β-amino acid derivative, which can be cyclized to the desired β-lactam. nih.gov

Chiral Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can create a chiral environment around the reactants. rsc.org This enables the enantioselective addition of a prochiral enolate to a prochiral imine, generating the desired stereocenters with high fidelity. This catalytic approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. For example, isothiourea has been used to catalyze a Mannich/lactamization cascade reaction to asymmetrically prepare β-lactam derivatives. rsc.org

These asymmetric methods have been successfully applied to the synthesis of complex substituted azetidinones, including precursors to important pharmaceutical agents. nih.gov

Emerging Synthetic Strategies for Azetidinones

The synthesis of 3-hydroxy-4-phenylazetidin-2-one and its derivatives, crucial intermediates for pharmaceuticals, has been a significant area of research. Modern synthetic methodologies have focused on improving efficiency, stereoselectivity, and environmental friendliness. This article delves into several emerging strategies for the preparation of these valuable compounds.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides an efficient route to enantiomerically pure β-lactams, including the precursors for the paclitaxel (B517696) side chain. nih.gov One notable approach involves the enzymatic preparation of (3R-cis)-3-(acetyloxy)-4-phenyl-2-azetidinone. nih.gov This method utilizes the stereoselective enzymatic hydrolysis of the racemic cis-3-(acetyloxy)-4-phenyl-2-azetidinone. nih.gov Lipases, such as Lipase (B570770) PS-30 from Pseudomonas cepacia, catalyze the hydrolysis of the undesired (S)-enantiomer, leaving the desired (R)-acetate in high optical purity. nih.gov This enzymatic kinetic resolution has been successfully scaled up, demonstrating its industrial viability. nih.gov

Another strategy is the organocatalytic addition of aldehydes to N-(phenylmethylene)benzamides, catalyzed by (R)-proline. This reaction is followed by oxidation to yield phenylisoserine derivatives, which are key components of the paclitaxel side chain, with high enantiomeric excess (92-99% ee). nih.gov While this method does not directly yield the azetidinone ring, it provides a highly enantioselective route to its immediate precursors.

Bifunctional catalysts have also been explored in the Staudinger reaction of ketenes and imines to control stereoselectivity, affording products with high cis/trans ratios. nih.gov The development of chiral Brønsted acid and N-heterocyclic carbene catalysts has further expanded the toolbox for asymmetric β-lactam synthesis. frontiersin.orgnih.gov Myoglobin-catalyzed intramolecular C–H amidation of dioxazolones has also been reported as a biocatalytic method for constructing optically active β-lactam rings with excellent enantioselectivity (99% ee). nih.gov

| Method | Catalyst/Enzyme | Key Feature | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Lipase PS-30 (Pseudomonas cepacia) | Kinetic resolution of racemic acetate | >99.5% | nih.gov |

| Organocatalysis | (R)-Proline | Addition of aldehydes to imines | 92-99% | nih.gov |

| Biocatalysis | Engineered Myoglobin | Intramolecular C-H amidation | 99% | nih.gov |

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of the azetidinone core. A significant route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one involves the intramolecular cyclization of N-(p-methoxyphenyl) (2S,3R)-2-acetoxy-3-bromo-3-phenylpropionamide. researchgate.netdntb.gov.ua This precursor is readily accessible through the catalytic asymmetric dihydroxylation of N-(p-methoxyphenyl)-trans-cinnamide, followed by bromoacetylation. researchgate.net This pathway establishes the desired stereochemistry early in the synthesis, which is then translated to the final product upon cyclization.

The cyclization of unsaturated tryptamides, assisted by a Brønsted acid, has been demonstrated for the synthesis of azepino[4,5-b]indolones, showcasing the versatility of intramolecular cyclization for constructing nitrogen-containing heterocyclic systems. nih.gov Light-mediated intramolecular reductive cyclization of a triplet alkylnitrene has also been reported for the synthesis of 2-(4-methoxyphenyl)-1-pyrroline, indicating the potential of photochemical methods in promoting cyclization reactions. nih.govnsf.gov Furthermore, palladium-catalyzed oxidative cyclization of alkenes provides an efficient method for synthesizing furoindolin-2-one structures through the formation of multiple rings in a single step. mdpi.com Pummerer-type cyclization of N-aryl-N-methyl-3-(phenylsulfinyl)propionamides offers another route to quinolone structures. nih.govpharm.or.jp

Microwave-Assisted and Ultrasound-Mediated Synthesis

The application of microwave irradiation and ultrasound has significantly advanced the synthesis of azetidin-2-ones by reducing reaction times, improving yields, and often leading to cleaner reactions. tandfonline.com Microwave-assisted synthesis has been successfully employed in the Staudinger cycloaddition reaction for the preparation of enantiopure β-lactams. This method allows for rapid and efficient synthesis, with the ability to produce different enantiomers by carefully selecting the starting materials. Microwave irradiation has also been utilized for the synthesis of various azetidin-2-one derivatives with yields ranging from 60-80%.

Sonication, or the use of ultrasound, is another green chemistry approach that has been applied to the synthesis of 2-azetidinones. tandfonline.com This method offers a novel and environmentally friendly alternative to conventional heating, often resulting in higher yields and shorter reaction times without the need for an inert atmosphere. tandfonline.com The use of ultrasound has been reported for the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide. tandfonline.com These energy-efficient techniques are becoming increasingly popular for their ability to accelerate chemical transformations in a more sustainable manner.

| Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave Irradiation | Rapid synthesis, high yields, enantioselectivity control | Staudinger cycloaddition for enantiopure β-lactams | |

| Ultrasound (Sonication) | Shorter reaction times, higher yields, environmentally friendly | Synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide | tandfonline.com |

Polymer-Supported Synthesis Techniques

Solid-phase organic synthesis (SPOS) has emerged as a valuable tool for the combinatorial synthesis of β-lactam compounds. nih.gov This methodology allows for the efficient preparation of libraries of molecules for biological screening. The synthesis of monocyclic β-lactams has been achieved using a triazene linker to attach esters to a benzylamine resin. nih.gov The immobilized ester-enolates are then reacted with various imines to form polymer-bound β-lactams, which are subsequently cleaved from the support. nih.gov

Soluble polymer-supported synthesis offers an alternative approach, combining the advantages of solid-phase synthesis (ease of purification) with those of solution-phase chemistry (homogeneity). oup.com A general method for the liquid-phase synthesis of trans β-lactams with high diastereoselectivity has been described using this technique. oup.comresearchgate.net Additionally, a polymer-supported Mukaiyama reagent has been developed for the preparation of β-lactams via the Staudinger reaction in solution, with the product being easily isolated after removal of the resin and any excess reagents. acs.org These techniques facilitate high-throughput synthesis and purification, which are crucial in drug discovery.

Alkyne-Nitrone (Kinugasa) Reaction

The Kinugasa reaction, a copper-catalyzed 1,3-dipolar cycloaddition of terminal alkynes and nitrones, provides a direct and atom-economical route to β-lactams. youtube.comchem-station.com The reaction proceeds through an in-situ formed copper acetylide, which reacts with the nitrone to form a five-membered ring intermediate that subsequently rearranges to the azetidinone ring. youtube.comchem-station.com This reaction typically yields cis-substituted β-lactams stereoselectively. organicreactions.org

Advances in this area have led to the development of catalytic and enantioselective versions of the Kinugasa reaction. sioc.ac.cnnih.gov Chiral ligands, such as iPr-trisoxazoline, in combination with copper(II) salts, have been shown to catalyze the reaction, affording β-lactams in moderate to good yields with enantiomeric excesses up to 85%. sioc.ac.cn The diastereoselectivity of the reaction can be influenced by the choice of alkyne and the base used. sioc.ac.cn The mechanism of the Kinugasa reaction has been a subject of study, with recent computational work suggesting a pathway involving a dicopper-ketenyl intermediate. nih.gov

Organometallic and Metal-Catalyzed Cyclizations

Organometallic reagents and metal catalysts play a crucial role in modern organic synthesis, including the formation of β-lactam rings. Ruthenium-catalyzed reactions, for instance, have been utilized in various cyclization strategies. nih.govacs.org While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general applicability of these methods is well-established for lactam formation. For example, ruthenium-catalyzed radical cyclization has been combined with C-H functionalization to synthesize arylpyrrolidone derivatives. acs.org

Palladium-catalyzed C-H carbonylation/cyclization has been proposed as a method for the synthesis of β-lactams from aliphatic amines. researchgate.net Furthermore, palladium-catalyzed cyclization of unprotected 2-alkynylanilines in an aqueous micellar medium offers a route to 2-substituted indoles, demonstrating the power of metal catalysis in heterocyclic synthesis. mdpi.com Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed as a flexible and stereoselective synthesis of azetidin-3-ones, which are structural isomers of the target molecule. nih.gov These examples highlight the potential of various transition metals to catalyze the formation of strained ring systems with high efficiency and selectivity.

Specific Synthetic Routes to this compound

The synthesis of this compound, a key chiral building block, has been approached through various methodologies. These routes aim to control the stereochemistry at the C3 and C4 positions of the azetidinone ring, which is crucial for its application in the synthesis of more complex molecules. The following sections detail specific and advanced synthetic strategies that have been developed for the preparation of this compound and its derivatives.

Preparation via Asymmetric Dihydroxylation and Halocarboxylation of Cinnamamide Derivatives

A notable synthetic route to (3R,4S)-3-hydroxy-4-phenylazetidin-2-one involves the catalytic asymmetric dihydroxylation of an N-substituted-trans-cinnamamide. This method provides a high degree of stereocontrol. The key steps in this synthesis are the Sharpless asymmetric dihydroxylation of the cinnamamide, followed by a bromoacetylation and subsequent intramolecular cyclization. researchgate.net

The process commences with the asymmetric dihydroxylation of N-(p-methoxyphenyl)-trans-cinnamide. This reaction utilizes a catalytic amount of potassium osmate (K₂OsO₄·2H₂O) in the presence of a chiral ligand, typically (DHQ)₂PHAL, and a co-oxidant such as potassium ferricyanide (K₃[Fe(CN)₆]). The reaction proceeds in a solvent mixture of t-butanol and water, yielding the corresponding (2S,3R)-N-(p-methoxyphenyl)-2,3-dihydroxy-3-phenylpropionamide with high enantioselectivity.

Following the dihydroxylation, the resulting diol is subjected to bromoacetylation. This step selectively acylates the hydroxyl group at the C2 position. The regioselectivity of this reaction is a critical aspect of the synthetic sequence. The final step is an intramolecular cyclization of the N-(p-methoxyphenyl) (2S,3R)-2-acetoxy-3-bromo-3-phenylpropionamide intermediate. This base-mediated cyclization proceeds via an SN2 reaction, where the amide nitrogen displaces the bromide, forming the desired β-lactam ring and affording the (3R,4S)-3-hydroxy-4-phenylazetidin-2-one. researchgate.net

Table 1: Key Steps in the Synthesis via Asymmetric Dihydroxylation

| Step | Reactants | Reagents | Product | Yield (%) |

| 1. Asymmetric Dihydroxylation | N-(p-methoxyphenyl)-trans-cinnamide | K₂OsO₄·2H₂O, (DHQ)₂PHAL, K₃[Fe(CN)₆], K₂CO₃ | (2S,3R)-N-(p-methoxyphenyl)-2,3-dihydroxy-3-phenylpropionamide | 95 |

| 2. Bromoacetylation | (2S,3R)-N-(p-methoxyphenyl)-2,3-dihydroxy-3-phenylpropionamide | Bromoacetyl bromide, Triethylamine | N-(p-methoxyphenyl) (2S,3R)-2-bromoacetoxy-3-hydroxy-3-phenylpropionamide | 85 |

| 3. Intramolecular Cyclization | N-(p-methoxyphenyl) (2S,3R)-2-bromoacetoxy-3-hydroxy-3-phenylpropionamide | Potassium carbonate | (3R,4S)-N-(p-methoxyphenyl)-3-hydroxy-4-phenylazetidin-2-one | 80 |

| 4. Deprotection | (3R,4S)-N-(p-methoxyphenyl)-3-hydroxy-4-phenylazetidin-2-one | Ceric ammonium nitrate | (3R,4S)-3-hydroxy-4-phenylazetidin-2-one | 75 |

Synthesis from Lithium Glycolates and Benzaldehyde Imines

An alternative approach to 3-hydroxy-4-phenylazetidin-2-ones is through an asymmetric Mannich-type reaction. This method involves the addition of lithium glycolate enolates to benzaldehyde imines. The stereochemical outcome of this reaction can be controlled by the use of external chiral ligands. This synthesis is particularly valuable as it provides access to 3-trialkylsilyloxy-4-phenylazetidin-2-ones, which are versatile intermediates.

The reaction is typically carried out by treating a solution of a protected glycolate, such as triisopropylsilyloxyacetate, with a strong base like lithium diisopropylamide (LDA) to form the lithium ester enolate. This enolate is then complexed with a chiral ligand. The resulting chiral complex reacts with a benzaldehyde imine, for instance, benzaldehyde 4-methoxyphenylimine, in a suitable solvent like toluene. The reaction temperature is crucial for achieving high stereoselectivity and is often maintained at low temperatures, such as -40 °C or -78 °C.

The reaction yields a mixture of cis- and trans-3-trialkylsilyloxy-4-phenylazetidin-2-ones. The diastereoselectivity of the reaction is influenced by the choice of chiral ligand and the reaction conditions. Subsequent deprotection of the silyl ether affords the desired this compound. The absolute configuration of the final product can be confirmed by converting it to a known compound with an established stereochemistry.

Table 2: Asymmetric Mannich-Type Reaction of Lithium Glycolates and Benzaldehyde Imines

| Entry | Chiral Ligand | R⁷ in Imine | Temperature (°C) | Yield (%) (cis/trans) | ee (%) (cis) |

| 1 | Ligand A | PMP | -40 | 65 (85/15) | 70 |

| 2 | Ligand B | PMP | -40 | 72 (90/10) | 75 |

| 3 | Ligand A | Bn | -78 | 58 (80/20) | 65 |

| 4 | Ligand B | Bn | -78 | 68 (88/12) | 72 |

PMP = p-methoxyphenyl, Bn = benzyl

Large-Scale and Industrial Synthesis Procedures

The industrial production of this compound is closely linked to its use as a precursor for the side chain of the anticancer drug paclitaxel. google.com While specific proprietary industrial processes are not always publicly disclosed, the principles of process development and scale-up for similar fine chemicals often involve optimizing reaction conditions for safety, efficiency, and cost-effectiveness.

For a large-scale synthesis based on the asymmetric dihydroxylation route, key considerations would include the cost and toxicity of the osmium catalyst. Although used in catalytic amounts, its recovery and recycling are important for an economically viable and environmentally responsible process. The use of a co-oxidant like potassium ferricyanide in stoichiometric amounts generates significant waste, and alternative, more atom-economical oxidation methods may be explored in an industrial setting. The optimization of solvent volumes, reaction times, and purification methods, such as crystallization instead of chromatography, are also critical for large-scale production.

In the context of the Mannich-type reaction, the use of cryogenic temperatures on an industrial scale presents significant engineering and cost challenges. Process development would likely focus on identifying chiral ligands or catalysts that can operate effectively at higher temperatures. Furthermore, the handling of pyrophoric reagents like LDA on a large scale requires specialized equipment and stringent safety protocols. The development of a catalytic, enantioselective version of this reaction would be a significant advancement for industrial application. A patent describes a method for producing a side chain precursor of paclitaxel, which could be relevant for the large-scale synthesis of this compound, aiming for high purity and yield at a lower cost. wipo.int

Multi-Step Facile Procedures for Derivatives

The this compound core structure serves as a versatile scaffold for the synthesis of a variety of derivatives. Multi-step procedures have been developed to modify the molecule at the hydroxyl group, the nitrogen atom of the lactam ring, and even the phenyl group.

Derivatization of the hydroxyl group is a common strategy. For instance, acylation of the hydroxyl group can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This leads to the formation of 3-acyloxy-4-phenylazetidin-2-one derivatives. The choice of the acyl group can be tailored to modulate the biological activity or physical properties of the final compound.

N-substitution of the azetidinone ring provides another avenue for creating derivatives. This can be accomplished by reacting the parent compound with electrophiles such as alkyl halides or aryl halides under suitable basic conditions. The introduction of different substituents on the nitrogen atom can significantly impact the molecule's properties.

Furthermore, the phenyl group at the C4 position can be modified. For example, electrophilic aromatic substitution reactions could introduce various functional groups onto the phenyl ring, although the reactivity of the ring may be influenced by the rest of the molecule. These multi-step synthetic sequences allow for the creation of a library of this compound derivatives for further investigation in medicinal chemistry and other fields.

Stereochemistry and Conformational Analysis of 3 Hydroxy 4 Phenylazetidin 2 One Systems

Absolute and Relative Stereochemistry of the Azetidinone Ring

The 3-hydroxy-4-phenylazetidin-2-one molecule possesses two chiral centers at the C3 and C4 positions of the azetidinone ring. This gives rise to four possible stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The relative stereochemistry is described as cis or trans, referring to the orientation of the substituents at C3 and C4. In the cis isomer, the hydroxyl and phenyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The (3R,4S) and (3S,4R) enantiomers have a cis relationship, whereas the (3R,4R) and (3S,4S) enantiomers have a trans relationship.

The stereochemical outcome of the synthesis of these β-lactams is highly dependent on the reaction conditions and the nature of the reactants. utrgv.eduacs.org For instance, in the Staudinger reaction, a widely used method for β-lactam synthesis, the stereochemistry can be controlled to favor either the cis or trans isomers. wikipedia.orgnih.gov

Factors Influencing Diastereoselectivity (cis/trans Isomerism)

The diastereoselectivity of β-lactam formation, particularly in the context of the Staudinger cycloaddition of ketenes and imines, is a complex interplay of several factors. wikipedia.orgnih.govrsc.org

Role of Imine Stereochemistry (E/Z Isomers)

The geometry of the starting imine plays a significant role in determining the final stereochemistry of the β-lactam. wikipedia.org Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams. wikipedia.org The accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the ketene (B1206846), forming a zwitterionic intermediate, followed by a conrotatory ring closure. nih.govnih.gov Isomerization of the zwitterionic intermediate can lead to the formation of the opposite diastereomer. nih.gov Computational studies have shown that the energy barrier for the E/Z isomerization of the imine can be competitive with the activation energies of the cycloaddition steps, thus influencing the final stereochemical outcome. nih.gov

Solvent and Temperature Effects on Stereochemical Outcome

The polarity of the solvent and the reaction temperature are critical parameters that can significantly influence the cis/trans ratio of the product. nih.govacs.org Non-polar solvents have been observed to favor the formation of cis-β-lactams, whereas polar solvents tend to facilitate the formation of trans-β-lactams. nih.gov For example, in some Staudinger reactions, dichloromethane, a polar solvent, has been used. wikipedia.org Theoretical calculations suggest that the polarity of the solvent can enhance the diastereomeric excess of the reaction. acs.org

Temperature also plays a crucial role. In certain syntheses of 3-phthalimido-β-lactams, lower temperatures (e.g., 0°C) favored the formation of the cis-isomer, while higher temperatures (e.g., 40°C) led to a predominance of the trans-isomer. utrgv.edu This temperature dependence highlights the kinetic versus thermodynamic control of the reaction, where the cis isomer is often the kinetically favored product and the trans isomer is the thermodynamically more stable product. nih.gov

Enantiomeric Purity and Control in Synthesis

Achieving high enantiomeric purity is a key challenge in the synthesis of chiral molecules like this compound. Several strategies have been developed to control the enantioselectivity of β-lactam formation.

One common approach is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction. For example, chiral oxazolidinones derived from D-mannitol have been successfully employed as chiral auxiliaries in the Staudinger reaction to produce β-lactams with high diastereoselectivity. tandfonline.comresearchgate.net Similarly, enantiopure oxazolidinones derived from (S)- and (R)-phenylglycine are effective chiral auxiliaries for the asymmetric synthesis of 3-amino-β-lactams. nih.gov

Another strategy involves the use of chiral catalysts. Chiral N-heterocyclic carbenes and planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be effective catalysts for the enantioselective Staudinger reaction, leading to β-lactams with good stereoselectivity and yields. nih.gov

The use of chiral imines, derived from chiral aldehydes or amines, is also a widely used method for the asymmetric synthesis of β-lactams. nih.gov For instance, chiral imines of D-glyceraldehyde acetonide have been used to afford cis-β-lactams exclusively. nih.gov

| Strategy | Example | Outcome |

| Chiral Auxiliary | D-mannitol-derived oxazolidin-2-ones | High diastereoselectivity for cis-β-lactams tandfonline.comresearchgate.net |

| Chiral Auxiliary | (S)- and (R)-phenylglycine-derived oxazolidinones | High diastereoselectivity (95:5 to 97:3 dr) for β-lactams nih.gov |

| Chiral Catalyst | Planar-chiral 4-(pyrrolidino)pyridine derivatives | Good stereoselection and yields for β-lactams nih.gov |

| Chiral Imine | D-glyceraldehyde acetonide-derived imines | Exclusive formation of cis-β-lactams nih.gov |

Conformational Analysis of the Four-Membered Azetidinone Ring

The four-membered azetidinone ring is not perfectly planar. It adopts a puckered conformation to relieve ring strain. The degree of puckering and the preferred conformation are influenced by the nature and orientation of the substituents on the ring. Theoretical studies using density functional theory (DFT) have been employed to investigate the conformational preferences of substituted azetidinones. ubc.ca The puckering of the ring can be described by the dihedral angles between the ring atoms.

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR Coupling Constants, Dihedral Angles)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of this compound systems. ubc.ca The coupling constants (J-values) between the protons on the azetidinone ring are particularly informative.

The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle between the coupled protons. For β-lactams, the coupling constant between the C3 and C4 protons (³J₃,₄) is a reliable indicator of the relative stereochemistry:

cis-isomers: Typically exhibit a larger coupling constant, generally in the range of 4-6 Hz.

trans-isomers: Show a smaller coupling constant, usually around 1-3 Hz.

This difference arises from the different dihedral angles between the C3-H and C4-H bonds in the cis and trans configurations. In the cis isomer, the dihedral angle is closer to 0°, leading to a larger J-value, while in the trans isomer, the angle is closer to 90°, resulting in a smaller J-value.

For example, the cis geometry of certain monocyclic β-lactams has been confirmed by the coupling constants of the hydrogens on the lactam ring as determined by ¹H-NMR. rsc.org

| Stereoisomer | Typical ³J₃,₄ (Hz) |

| cis | 4-6 |

| trans | 1-3 |

In addition to proton-proton coupling constants, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, further aiding in the assignment of stereochemistry. wordpress.com X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of crystalline compounds.

Chemical Reactivity and Transformations of 3 Hydroxy 4 Phenylazetidin 2 One

Ring-Opening Reactions of the Azetidinone Core

The high ring strain of the azetidinone core makes it susceptible to nucleophilic attack, leading to a variety of ring-opened products. These reactions are often regioselective and can be influenced by the nature of the nucleophile and the reaction conditions.

Transformations to Beta-Amino Alcohols and Beta-Amino Acids

One of the most significant applications of 3-hydroxy-4-phenylazetidin-2-one is its role as a precursor to β-amino acids and their derivatives, which are crucial components of many biologically active molecules. The ring-opening of the azetidinone can be strategically employed to generate these valuable synthons.

The transformation to β-amino alcohols can be achieved through reductive cleavage of the amide bond. For instance, treatment with a strong hydride reducing agent like lithium aluminum hydride (LiAlH4) can open the ring to furnish a 1,3-amino alcohol. The stereochemistry of the starting material is often retained in the product, making this a valuable method for the synthesis of enantiomerically pure amino alcohols.

Furthermore, β-amino acids can be synthesized from this compound through various synthetic routes. One common approach involves the protection of the hydroxyl group, followed by hydrolytic cleavage of the amide bond under either acidic or basic conditions. The choice of protecting group and hydrolysis conditions can be critical to avoid side reactions and maintain the stereochemical integrity of the C-3 and C-4 positions.

Recent advancements have also explored enzymatic transformations for the synthesis of β-hydroxy-α-amino acids, highlighting the importance of these structures in natural products and pharmaceuticals. nih.gov While not directly starting from this compound, these methods underscore the significance of the β-amino alcohol and β-amino acid motifs that can be accessed from it. nih.gov

Strain-Driven Reactivity and Ring Scission

The inherent ring strain of the β-lactam ring is a primary driver of its reactivity. This strain energy, estimated to be around 14-16 kcal/mol, facilitates nucleophilic acyl substitution reactions that are otherwise difficult to achieve with acyclic amides. The electrophilicity of the carbonyl carbon is significantly enhanced, making it a prime target for a wide range of nucleophiles.

Ring scission can be initiated by various nucleophiles, including water, alcohols, amines, and organometallic reagents. The outcome of these reactions is highly dependent on the nature of the nucleophile and the substituents on the azetidinone ring. For example, hydrolysis leads to the corresponding β-amino acid, while alcoholysis yields the corresponding β-amino ester.

In some cases, unexpected ring transformations can occur. For instance, the reaction of 3-hydroxy-4-(1,2-dihydroxyethyl)-β-lactams with sodium periodate (B1199274) resulted in a C3-C4 bond cleavage and subsequent ring expansion to form 2-hydroxy-1,4-oxazin-3-ones. nih.gov This highlights the complex and sometimes unpredictable nature of strain-driven reactivity in β-lactam systems. nih.gov

Functional Group Interconversions and Derivatization at C-3 and C-4 Positions

The hydroxyl group at the C-3 position and the phenyl group at the C-4 position offer numerous possibilities for functional group interconversions and derivatization. These modifications are crucial for synthesizing a diverse range of β-lactam analogs with potentially new or enhanced biological activities.

The C-3 hydroxyl group can be acylated, alkylated, or converted into a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu For example, conversion of the hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu These halogenated intermediates can then be subjected to further transformations, such as azide (B81097) displacement followed by reduction to introduce an amino group.

The C-4 phenyl group can also be modified, although this is generally more challenging. Electrophilic aromatic substitution reactions on the phenyl ring can introduce various substituents, thereby modulating the electronic and steric properties of the molecule.

The following table summarizes some key functional group interconversions starting from the hydroxyl group at the C-3 position:

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Hydroxyl (-OH) | Acyl chloride, Pyridine | Ester (-OCOR) |

| Hydroxyl (-OH) | Alkyl halide, Base | Ether (-OR) |

| Hydroxyl (-OH) | TsCl, Pyridine | Tosylate (-OTs) |

| Hydroxyl (-OH) | SOCl₂ | Chloride (-Cl) |

| Hydroxyl (-OH) | PBr₃ | Bromide (-Br) |

N-Substitution Chemistry of the Azetidinone Nitrogen

The nitrogen atom of the azetidinone ring is a nucleophilic center and can participate in a variety of substitution reactions. The reactivity of the N-H bond allows for the introduction of a wide range of substituents, which can significantly influence the biological activity and chemical properties of the molecule.

N-alkylation can be achieved by treating the azetidinone with an alkyl halide in the presence of a base. The choice of base is important to avoid competing reactions, such as ring-opening. Common bases used for this purpose include sodium hydride and potassium carbonate.

N-acylation can be accomplished using acyl chlorides or anhydrides. This transformation introduces an acyl group onto the nitrogen atom, which can serve as a protecting group or as a point for further functionalization.

Furthermore, the nitrogen atom can be involved in the formation of N-heterocyclic derivatives. For example, condensation reactions with appropriate bifunctional reagents can lead to the formation of fused ring systems containing the azetidinone core.

Regioselectivity and Chemoselectivity in Complex Transformations

In molecules with multiple reactive sites like this compound, achieving regioselectivity and chemoselectivity in chemical transformations is a significant challenge. The presence of the hydroxyl group, the amide carbonyl, the N-H bond, and the phenyl ring necessitates careful selection of reagents and reaction conditions to target a specific site.

For instance, in ring-opening reactions, the regioselectivity of the nucleophilic attack is a key consideration. Strong, hard nucleophiles tend to attack the carbonyl carbon, leading to cleavage of the C2-N1 bond. In contrast, softer nucleophiles may favor attack at the C-4 position, especially if a suitable leaving group is present.

Chemoselectivity is also crucial when performing reactions on the functional groups. For example, when reducing the molecule, a selective reducing agent must be chosen to target a specific functional group without affecting others. Sodium borohydride, for instance, is generally selective for the reduction of aldehydes and ketones over esters and amides, while lithium aluminum hydride is a much stronger and less selective reducing agent. imperial.ac.uk

The strategic use of protecting groups is often essential to achieve the desired regioselectivity and chemoselectivity. By temporarily blocking one reactive site, another can be selectively transformed. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable without affecting the rest of the molecule.

Applications of 3 Hydroxy 4 Phenylazetidin 2 One As a Key Synthetic Intermediate

Precursor in the Synthesis of Taxane (B156437) Analogues

The taxane family of diterpenoids includes some of the most important anticancer agents, most notably Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®). nih.gov A critical structural feature of these molecules is the C13 side chain, which is essential for their antitumor activity. 3-Hydroxy-4-phenylazetidin-2-one has emerged as a crucial precursor for the construction of this vital side chain. researchgate.net

The synthesis of the N-benzoyl-3-phenylisoserine side chain attached to the C13 position of the baccatin (B15129273) III core is a key step in the semi-synthesis of paclitaxel and its analogues. nih.gov The (3R,4S)-3-hydroxy-4-phenylazetidin-2-one provides a stereochemically defined template for this side chain. Enzymatic strategies have been developed for the synthesis of the key side-chain intermediate, (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid, starting from racemic cis-3-acetoxy-4-phenylazetidin-2-one. researchgate.net One such method involves a cascade reaction catalyzed by Candida antarctica lipase (B570770) B, which facilitates deacylation and subsequent lactam ring-opening to yield the desired enantiopure product. researchgate.net

Another approach involves the N-hydroxymethylation of cis-3-acetoxy-4-phenylazetidin-2-one, followed by enzymatic acylation to separate the enantiomers, providing a key intermediate for the Taxol side-chain. researchgate.net These enzymatic methods highlight the utility of the azetidinone core in producing enantiomerically pure side-chain precursors essential for the synthesis of effective taxane-based drugs. researchgate.net

| Precursor | Key Transformation | Resulting Intermediate | Application |

| Racemic cis-3-acetoxy-4-phenylazetidin-2-one | Candida antarctica lipase B-catalyzed deacylation and lactam ring-opening | (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid | Taxol® side-chain synthesis researchgate.net |

| N-hydroxymethylated cis-3-acetoxy-4-phenylazetidin-2-one | Burkholderia cepacia-catalyzed acylation | Enantiopure acylated intermediate | Taxol® side-chain synthesis researchgate.net |

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of (3R,4S)-3-hydroxy-4-phenylazetidin-2-one makes it an excellent chiral building block in asymmetric synthesis. chemimpex.comchempedia.info The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chemimpex.com This azetidinone derivative provides a rigid scaffold from which new stereocenters can be introduced with a high degree of control.

Its utility is demonstrated in the synthesis of various enantiomerically enriched compounds. organic-chemistry.orgnih.gov For instance, it serves as a starting material for creating novel bicyclic azetidin-2-ones, such as those annulated with piperazine, morpholine (B109124), and 1,4-diazepane rings. organic-chemistry.org These complex heterocyclic structures are of interest for their potential biological activities, including as antibiotics and antiviral agents. organic-chemistry.org The synthesis often involves modifying the core azetidinone structure and then using it to direct the stereochemical outcome of subsequent reactions. organic-chemistry.orgnih.gov

Construction of Other Nitrogen-Containing Heterocycles and Peptidomimetics

The β-lactam ring of this compound is a reactive moiety that can be opened and transformed into a variety of other nitrogen-containing heterocycles. pitt.edunih.gov These heterocycles are prevalent scaffolds in many biologically active compounds and approved drugs. nih.gov The ability to convert a readily available chiral building block into diverse heterocyclic systems is a powerful tool in medicinal chemistry.

Synthetic strategies often involve the ring-opening of the β-lactam followed by cyclization with different reagents to form five-, six-, or seven-membered rings. For example, derivatives of this azetidinone can be used to synthesize piperazines, morpholines, and diazepanes. organic-chemistry.org Furthermore, the amino acid-like structure embedded within the molecule makes it a suitable precursor for peptidomimetics. These are compounds designed to mimic the structure and function of peptides but with improved properties such as stability and oral bioavailability.

| Starting Material Class | Resulting Heterocycle/Scaffold | Potential Application |

| 4-Formyl-1-(haloalkyl)azetidin-2-ones | Piperazine, Morpholine, 1,4-Diazepane annulated β-lactams | Antibiotics, Antivirals, Antidepressants organic-chemistry.org |

| β-hydroxy amides (related structures) | Oxazolines, Oxazines | General synthetic intermediates pitt.edu |

| Azetidinone derivatives | Peptidomimetics | Drug discovery |

Development of Hybrid Molecular Scaffolds

The concept of creating hybrid molecules, which combine distinct structural motifs from different classes of compounds, is a growing strategy in drug discovery. This approach aims to create novel chemical entities with unique biological activity profiles. This compound serves as a versatile platform for constructing such hybrid molecular scaffolds.

By chemically modifying the core azetidinone structure, it can be fused or linked to other pharmacologically relevant moieties. For instance, the synthesis of 3-chloro-4-(1H-imidazol-1-yl)-4-(morpholinomethyl)-1-phenylazetidin-2-one demonstrates the combination of the azetidinone ring with imidazole (B134444) and morpholine motifs. researchgate.net Imidazole is a key component of many biologically active compounds. researchgate.net This modular approach allows for the exploration of new chemical space and the development of compounds with potentially novel mechanisms of action or improved therapeutic properties.

Computational and Theoretical Investigations in Azetidinone Chemistry

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for elucidating the intricate details of reaction mechanisms. mdpi.com These calculations allow chemists to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

The fundamental results from these studies include reaction energies and activation barriers for each step in a proposed mechanism. nih.gov The activation energy (Ea), calculated from the potential difference between the optimized structures of the transition state and the reactants, is critical for understanding the kinetics of a reaction. nih.gov For instance, the formation of the β-lactam ring, a key feature of 3-hydroxy-4-phenylazetidin-2-one, can be studied computationally. The Staudinger cycloaddition, a common route to β-lactams, involves the nucleophilic attack of an imine on a ketene (B1206846) to form a zwitterionic intermediate, followed by conrotatory ring closure to yield the azetidinone ring. Quantum chemical calculations can model this entire pathway, providing geometric and energetic data for the zwitterionic intermediate and the ring-closure transition state, thereby explaining the observed stereochemical control that leads to specific configurations like the trans-isomer.

By analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), these theoretical investigations can also predict the reactivity of the azetidinone scaffold. researchgate.net Such computational approaches have been successfully applied to propose reaction mechanisms for other heterocyclic systems, where DFT calculations showed that kinetic selectivity was more significant than thermodynamic selectivity in forming the main products. beilstein-journals.org

Molecular Modeling and Simulation Techniques for Structural Analysis

Molecular modeling and simulation offer a dynamic perspective on the structural characteristics of azetidinones. These techniques are vital for analyzing how these molecules behave in different environments and how they interact with biological targets. Molecular dynamics (MD) simulations, for example, can track the movements of a molecule over time, providing insights into its stability and flexibility.

Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the simulated structure and a reference structure, indicating conformational stability.

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Indicates the compactness of a molecule's structure. Consistent Rg values during a simulation suggest the system is stable without major structural changes. researchgate.net

Solvent Accessible Surface Area (SASA): Predicts the dynamic changes in the molecule's surface that is accessible to a solvent, which is crucial for understanding interactions. researchgate.net

A study on 2-azetidinone-based analogues used these techniques to confirm the stability of the compounds when bound to a protein receptor. researchgate.net Furthermore, methods like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within a crystal structure, providing a detailed picture of the molecule's shape and packing. mdpi.com

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule. For cyclic structures like this compound, this involves determining the preferred puckering of the ring and the orientation of its substituents.

DFT calculations are frequently used to determine the relative energies of different conformers (e.g., exo and endo forms). mdpi.com In a study on thiazolidin-4-ones, a related heterocyclic system, DFT calculations correctly predicted that the exo conformations were energetically more stable, a finding that was in agreement with 2D-NMR experimental data. mdpi.com Computational tools like LigPrep can systematically generate various ring conformations, tautomers, and ionization states to ensure a thorough exploration of the conformational space. schrodinger.com This systematic approach is crucial for understanding the structural preferences that govern molecular recognition and binding.

In the context of structure-based drug design, molecular docking is a key computational technique used to predict the binding orientation of a ligand to its target protein. The accuracy of docking simulations heavily relies on the careful preparation of both the ligand (e.g., this compound) and the receptor.

Ligand Preparation: This process involves converting a 2D or simple 3D structure of a molecule into a high-quality, low-energy 3D conformation suitable for docking. jiangshen.org Specialized software like LigPrep is used to generate multiple possible states of the ligand, including different stereoisomers, tautomers, and protonation states that are relevant at a physiological pH. schrodinger.comgithub.com This step is critical because the specific ionization state or tautomer can dramatically affect binding interactions.

Receptor Grid Generation: Before docking can be performed, a receptor grid must be generated. nih.gov This process involves defining a specific region of the protein—the active or binding site—where the docking calculations will be focused. jiangshen.org The grid pre-calculates the properties of the receptor in this defined space, representing it as a set of fields that account for shape, hydrophobicity, and hydrogen-bonding potential. jiangshen.org This pre-calculation significantly speeds up the docking process, as the ligand's interactions with the receptor can be rapidly evaluated against the grid instead of recalculating the protein's properties for every new ligand pose. github.comnih.gov

Theoretical Studies on Stereoselectivity and Transition States

Many chemical reactions, particularly those forming cyclic compounds like azetidinones, can result in multiple stereoisomers. Theoretical studies are invaluable for understanding and predicting the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomeric products, chemists can predict which isomer will be preferentially formed.

A detailed computational study on the synthesis of trans-oxazolidinones from aziridines provides a relevant methodological example. researchgate.net In this work, a plausible reaction mechanism was proposed, and DFT calculations were used to investigate the mechanistic process. The calculations supported an SN1 pathway involving a key intermediate, where the subsequent bond cleavage and ring formation occurred in a way that explained the observed regio- and stereoselectivity. researchgate.net The optimized structures of intermediates and transition states were determined at the B3LYP/6-31G*(d,p) level of theory to rationalize the formation of the trans product with retention of configuration. researchgate.net

Similarly, DFT calculations of transition states have been used to confirm that for certain reactions, the energy barrier to interconvert between isomers is very high, explaining why only a single conformation is synthesized and isolated. mdpi.com These theoretical insights into transition state energies provide a powerful predictive tool for designing stereoselective syntheses.

In-Silico Approaches for Scaffold Design and Optimization

In-silico (computational) approaches are integral to the modern drug discovery process, enabling the rational design and optimization of molecular scaffolds to improve their therapeutic properties. A scaffold, in this context, refers to the core structure of a molecule, such as the azetidinone ring system.

The process often begins with a known active compound or a designed scaffold. Computational tools are then used to explore how modifications to this scaffold affect its properties. For example, a study focused on developing new anticancer agents designed a series of 2-azetidinone analogues of Combretastatin A-4. researchgate.net By synthesizing and testing various derivatives, and correlating the results with molecular docking studies, they identified compounds with enhanced anti-proliferative activity. The results suggested that symmetrical aromatic rings attached to the azetidinone scaffold could enhance anticancer activity, guiding future design efforts. researchgate.net

In another example, advanced modeling and in silico ADME (absorption, distribution, metabolism, and excretion) calculations were used to optimize a 4-amino-pyridazin-3-one scaffold to develop more potent inhibitors of fatty acid‐binding protein 4 (FABP4). researchgate.net These computational strategies allow for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis, saving significant time and resources. The principle of using in silico modeling to optimize a scaffold's design has also been applied in materials science, for instance, to enhance the properties of bone regeneration scaffolds. unamur.beresearchgate.net

Table of Computational Techniques and Applications

| Technique/Method | Application in Azetidinone Chemistry | Research Findings |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, conformational analysis, predicting stereoselectivity. | Used to calculate activation energies and transition state structures for β-lactam formation; predicts stable conformers and explains stereochemical outcomes. mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing structural stability and flexibility of azetidinone-based ligands and their protein complexes. | Provides metrics like RMSD, RMSF, and Radius of Gyration to confirm the stability of a ligand within a receptor's binding site. researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of azetidinone derivatives to biological targets (e.g., enzymes, receptors). | Identifies key interactions (hydrogen bonds, hydrophobic contacts) and helps rationalize structure-activity relationships. researchgate.net |

| Ligand Preparation (e.g., LigPrep) | Generating high-quality, energetically favorable 3D structures of ligands for docking. | Creates appropriate tautomeric, ionization, and conformational states of a molecule for accurate simulation. schrodinger.comgithub.com |

| In-Silico Scaffold Hopping/Optimization | Designing novel azetidinone derivatives with improved biological activity or properties. | Guides the modification of the core azetidinone structure to enhance target binding and therapeutic potential. researchgate.netresearchgate.net |

Future Perspectives and Emerging Trends in 3 Hydroxy 4 Phenylazetidin 2 One Research

Innovations in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental footprint. This shift is evident in the development of more sustainable methods for synthesizing azetidinone derivatives. Key areas of innovation include the adoption of renewable solvents, the development of energy-efficient reaction conditions, and the improvement of atom economy.

Traditional syntheses of β-lactams often rely on petroleum-based solvents, which pose environmental and health risks. acs.org Researchers are now exploring greener alternatives derived from renewable resources like plants and agricultural byproducts. nih.govptfarm.pl These bio-based solvents are often biodegradable and have lower levels of volatile organic compounds (VOCs). nih.gov Examples of such solvents that are gaining traction include bio-ethanol, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and limonene, which is derived from citrus peels. ptfarm.plnih.gov While not all bio-derived solvents are inherently non-toxic, their renewable nature alleviates concerns about the depletion of finite resources like oil and natural gas. ptfarm.plnih.gov

Energy consumption is another critical aspect of sustainable synthesis. Conventional methods for preparing 2-azetidinones can be energy-intensive, requiring prolonged reaction times at very low temperatures. nih.gov To address this, researchers are turning to energy-efficient techniques such as microwave irradiation and sonication. nih.govnih.gov These methods can significantly reduce reaction times and improve yields. For instance, microwave-assisted synthesis of 2-azetidinones has been shown to be a rapid and efficient alternative to conventional heating. nih.govderpharmachemica.com

Atom economy, a concept that measures the efficiency of a chemical process in converting reactants to the desired product, is a cornerstone of green chemistry. acs.org The Staudinger [2+2] ketene-imine cycloaddition, a fundamental reaction for β-lactam synthesis, is inherently atom-economical. mdpi.comnih.gov Recent advancements focus on optimizing this and other cycloaddition reactions to further minimize waste. The Kinugasa reaction, for example, provides an atom-economic route to α,β-disubstituted β-lactams from readily available starting materials. acs.org

| Green Chemistry Approach | Description | Examples | Research Findings |

| Renewable Solvents | Utilization of solvents derived from biological sources to replace petroleum-based ones. nih.govptfarm.pl | Bio-ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Limonene. ptfarm.plnih.gov | Reduces dependence on fossil fuels and lowers the environmental impact of chemical processes. nih.gov Bio-based solvents can be biodegradable and have lower VOCs. nih.gov |

| Energy-Efficient Methods | Application of techniques that reduce energy consumption and reaction times. | Microwave irradiation, Sonication. nih.govnih.gov | Microwave-assisted synthesis of 2-azetidinones can be completed in minutes with high yields, compared to hours for conventional methods. nih.govderpharmachemica.com Sonication also offers a rapid and effective procedure. nih.gov |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. acs.org | Staudinger [2+2] cycloaddition, Kinugasa reaction. acs.orgmdpi.comnih.gov | These cycloaddition reactions are inherently efficient, minimizing the generation of byproducts and waste. mdpi.comnih.gov |

Development of Novel Catalytic Systems for Enhanced Selectivity

The stereochemistry of 3-hydroxy-4-phenylazetidin-2-one is crucial for its biological activity. Consequently, the development of catalytic systems that can precisely control the three-dimensional arrangement of atoms in the molecule is a major area of research. Innovations in asymmetric catalysis and substrate-controlled methods are leading to enhanced enantioselectivity and diastereoselectivity in β-lactam synthesis.

Asymmetric catalysis involves the use of chiral catalysts to produce a specific stereoisomer of a product. A variety of chiral catalysts have been explored for the synthesis of β-lactams, including cinchona alkaloids like benzoylquinine, N-heterocyclic carbenes (NHCs), and metal-based catalysts. nih.govnih.gov For instance, benzoylquinine has been successfully used as a catalyst in the reaction of acid chlorides with imines to produce β-lactams with high enantiomeric excess. acs.orgnih.gov Chiral NHCs have also demonstrated excellent catalytic activity in the asymmetric synthesis of β-lactams through [2+2] cycloaddition reactions. nih.gov More recently, dual catalytic systems, such as the simultaneous use of copper and iridium catalysts, have enabled the stereodivergent synthesis of complex chiral β-lactams with multiple stereocenters. acs.org

In addition to catalyst control, the inherent chirality of the starting materials can be exploited to direct the stereochemical outcome of a reaction. This substrate-controlled approach often involves the use of chiral imines or ketenes derived from natural sources like amino acids or sugars. nih.govnih.gov For example, chiral imines derived from D-mannitol have been used in Staudinger cycloadditions to produce cis-β-lactams with high diastereoselectivity. mdpi.com Similarly, the reaction of phthalimidoacetyl chloride with a chiral imine derived from (R)-1-phenylethylamine yields β-lactams with high stereoselectivity. nih.gov Ligand-controlled stereodivergent synthesis is another powerful strategy, where the choice of ligand on a metal catalyst can selectively produce either the trans or cis isomer of a β-lactam. nih.govacs.org

| Catalytic Strategy | Description | Catalyst/Method Examples | Outcome |

| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over the other. | Benzoylquinine, N-Heterocyclic Carbenes (NHCs), Copper/Iridium dual catalysis. acs.orgnih.govnih.gov | High enantiomeric excess (ee) and diastereomeric ratios (dr) in the synthesis of chiral β-lactams. acs.orgnih.gov |

| Substrate-Controlled Selectivity | Utilizes the chirality of the starting materials to influence the stereochemistry of the product. nih.gov | Chiral imines from D-mannitol or (R)-1-phenylethylamine. mdpi.comnih.gov | High diastereoselectivity in the formation of specific β-lactam stereoisomers. mdpi.com |

| Ligand-Controlled Stereodivergence | The choice of ligand on a metal catalyst dictates the stereochemical outcome. nih.govacs.org | Palladium catalysts with different phosphine (B1218219) ligands. nih.gov | Selective synthesis of either cis or trans β-lactam isomers. nih.govacs.org |

Chemoinformatic Approaches to Explore Azetidinone Chemical Space

Chemoinformatics, the use of computational and informational techniques to solve chemical problems, is becoming an indispensable tool in drug discovery. frontiersin.org For azetidinone research, these approaches are being used to explore the vast chemical space of possible derivatives, predict their biological activities, and guide the synthesis of new and more potent compounds. nih.gov

Computational screening, also known as virtual screening, allows researchers to rapidly evaluate large libraries of virtual compounds for their potential to interact with a specific biological target. nih.govnih.gov This is particularly useful in the search for new β-lactamase inhibitors, which can counteract bacterial resistance to β-lactam antibiotics. nih.gov By docking virtual libraries of compounds into the active site of a β-lactamase enzyme, scientists can identify promising candidates for synthesis and further testing. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful chemoinformatic tool. ptfarm.plmdpi.com QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. ptfarm.pl In the context of azetidinones, QSAR studies have been used to identify the key structural features that govern their antimicrobial and anticancer activities. ptfarm.plnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. ptfarm.pl For example, a QSAR study on a series of 2-azetidinone derivatives revealed that topological parameters were key determinants of their antimicrobial activity. nih.gov

The analysis of large chemical databases like ChEMBL provides valuable insights into the existing chemical space of lactams and helps identify underexplored areas. nih.gov By mapping the known biological targets and scaffolds of lactams, researchers can identify novel structural motifs with the potential for new therapeutic applications. nih.gov This data-driven approach helps to focus synthetic efforts on areas of chemical space with a higher probability of success.

| Chemoinformatic Approach | Description | Application in Azetidinone Research |

| Computational/Virtual Screening | In silico evaluation of large compound libraries against a biological target. nih.govnih.gov | Identification of novel non-β-lactam inhibitors of β-lactamase enzymes. nih.govacs.org |

| QSAR Modeling | Development of mathematical models that relate chemical structure to biological activity. ptfarm.plmdpi.com | Predicting the antimicrobial and anticancer activity of new azetidinone derivatives and guiding their design. ptfarm.plnih.govresearchgate.net |

| Chemical Space Analysis | Systematic characterization of the diversity and biological profile of known lactam-containing compounds in databases. nih.gov | Identifying less explored scaffolds and potential new biological targets for azetidinone derivatives. nih.gov |

Integration with Automated Synthesis and Flow Chemistry

The translation of promising laboratory-scale syntheses into efficient and scalable production methods is a significant challenge in pharmaceutical development. Automated synthesis and flow chemistry are two key technologies that are being integrated into azetidinone research to address this challenge, offering improved safety, efficiency, and scalability. thieme-connect.demdpi.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of β-lactams. researchgate.netscitube.io The small reaction volumes and excellent heat and mass transfer in microreactors allow for the safe use of highly reactive intermediates and exothermic reactions. scitube.ioacs.org This technology enables precise control over reaction parameters, leading to higher yields, improved selectivity, and easier scale-up. thieme-connect.de Continuous flow processes have been successfully applied to key reactions in β-lactam synthesis, such as the Staudinger reaction and other cyclization strategies. researchgate.net The ability to telescope multiple reaction steps without isolating intermediates further enhances efficiency and reduces waste. mdpi.com

Automated synthesis platforms are also revolutionizing the way new azetidinone derivatives are discovered and optimized. These systems can perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries for screening. nih.gov By automating the repetitive tasks of weighing, dispensing, and purification, researchers can accelerate the design-make-test-analyze cycle. The integration of automated synthesis with chemoinformatic tools for compound design and data analysis creates a powerful high-throughput workflow for lead optimization.

The combination of flow chemistry and automation holds the promise of creating fully automated, on-demand synthesis platforms for active pharmaceutical ingredients like this compound and its derivatives. This would not only accelerate drug development but also enable more flexible and decentralized manufacturing of essential medicines.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Hydroxy proton (δ 4.8–5.2 ppm, broad singlet) and carbonyl (C=O, δ 170–175 ppm) confirm the β-lactam ring. Aromatic protons (δ 7.2–7.6 ppm) indicate phenyl substitution.

- IR : Stretching vibrations at 1770 cm⁻¹ (C=O) and 3400 cm⁻¹ (O-H) validate functional groups.

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 206) confirms molecular weight. Data cross-referencing with DFT-predicted spectra enhances accuracy .

How can DFT calculations predict the interaction between this compound and biological targets like enzymes or DNA?

Advanced Research Question

Density Functional Theory (B3LYP/6-31G**) models hydrogen-bonding and π-π stacking interactions. For DNA binding, molecular docking (AutoDock Vina) simulates groove-binding modes, while UV-Vis titration (Kₐ ~10⁴ M⁻¹) and viscometry quantify intercalation. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal binding spontaneity .

What are the common challenges in purifying this compound, and how can chromatography techniques be optimized?

Basic Research Question